![molecular formula C13H20N4O2 B7633110 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide is not fully understood. However, studies suggest that the compound may interact with specific enzymes or proteins in biological systems, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been studied for its potential to modulate the activity of specific enzymes and proteins in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide in lab experiments include its high purity and stability, as well as its potential as a fluorescent probe for the detection of specific biomolecules. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the scientific research of 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide. These include further studies to fully understand its mechanism of action, optimization of the synthesis method to improve yields and minimize impurities, and investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, the compound can be further studied for its potential as a fluorescent probe for the detection of specific biomolecules in biological systems.
In conclusion, 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide is a chemical compound that has potential applications in various scientific fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the compound's potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide involves the reaction of 4,6-dimethyl-2-aminopyridine with propionyl chloride in the presence of a base. The resulting product is then reacted with N-propylamine to form the final compound. The synthesis method has been optimized to provide high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. The compound has also been studied for its potential as a fluorescent probe for the detection of specific biomolecules in biological systems.
Propriétés
IUPAC Name |
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-5-14-12(18)8-15-13(19)17-11-7-9(2)6-10(3)16-11/h6-7H,4-5,8H2,1-3H3,(H,14,18)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOSSOQWWJACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC(=O)NC1=CC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

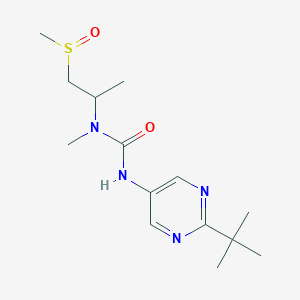
![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
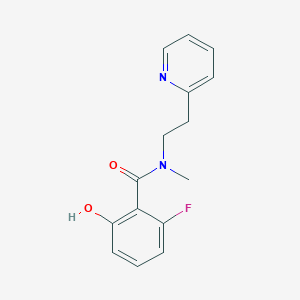
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
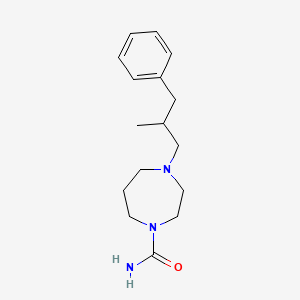
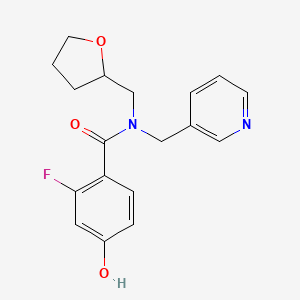
![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
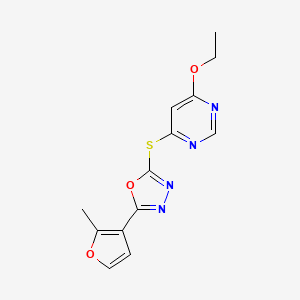
![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

